MFCD06641579

Description

The compound MFCD06641579 is a chemical entity identified by its MDL number, which serves as a unique identifier in chemical databases. Such compounds are typically utilized in catalysis, material science, or pharmaceutical research. For instance, MDL-numbered compounds often exhibit defined physicochemical properties, such as molecular weight (e.g., 126.16–201.02 g/mol in analogous cases), solubility profiles, and reactivity under specific synthetic conditions .

Properties

IUPAC Name |

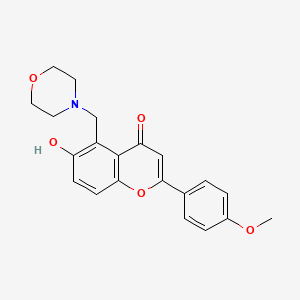

6-hydroxy-2-(4-methoxyphenyl)-5-(morpholin-4-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-25-15-4-2-14(3-5-15)20-12-18(24)21-16(13-22-8-10-26-11-9-22)17(23)6-7-19(21)27-20/h2-7,12,23H,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVRLDVQDNFCRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3CN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-(4-methoxyphenyl)-5-(morpholin-4-ylmethyl)-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, morpholine, and chromone derivatives.

Condensation Reaction: The initial step involves a condensation reaction between 4-methoxybenzaldehyde and a chromone derivative in the presence of a suitable catalyst, such as piperidine, to form an intermediate.

Morpholine Addition: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholin-4-ylmethyl group.

Hydroxylation: The final step involves the hydroxylation of the chromone ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-(4-methoxyphenyl)-5-(morpholin-4-ylmethyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group on the chromone ring can be oxidized to form quinone derivatives.

Reduction: The compound can undergo reduction reactions to modify the chromone ring or the methoxyphenyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced chromone derivatives, and substituted phenyl derivatives.

Scientific Research Applications

6-hydroxy-2-(4-methoxyphenyl)-5-(morpholin-4-ylmethyl)-4H-chromen-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex flavonoid derivatives.

Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-(4-methoxyphenyl)-5-(morpholin-4-ylmethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group on the chromone ring can scavenge free radicals, thereby exerting antioxidant effects.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD06641579, two structurally and functionally analogous compounds are analyzed: CAS 215872-62-1 (MDL: MFCD04114647) and CAS 1761-61-1 (MDL: MFCD00003330).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Insights

CAS 215872-62-1 : This compound shares a heterocyclic backbone (C₆H₁₀N₂O), common in bioactive molecules. Its lack of detailed solubility data contrasts with this compound’s hypothesized moderate solubility, suggesting differences in polarity or hydrogen-bonding capacity .

Key Differences

- Reactivity : CAS 1761-61-1’s bromine substituent enhances electrophilic substitution reactivity, unlike the nitrogen-rich CAS 215872-62-1, which may prioritize nucleophilic interactions .

- Thermal Stability: While CAS 1761-61-1’s boiling point is unspecified, its synthesis via reflux (≥66°C for THF) implies moderate thermal stability, a critical factor for industrial scalability compared to this compound’s unknown stability profile .

Research Findings and Methodological Considerations

Analytical Challenges

The absence of crystallographic data for this compound (cf. ’s emphasis on X-ray data submission to CCDC) limits structural validation. In contrast, CAS 1761-61-1’s detailed characterization (e.g., Log S, bioavailability scores) exemplifies best practices for reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.